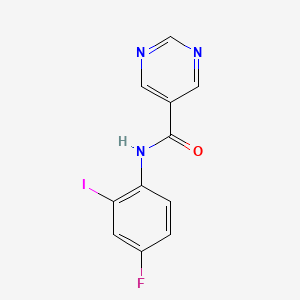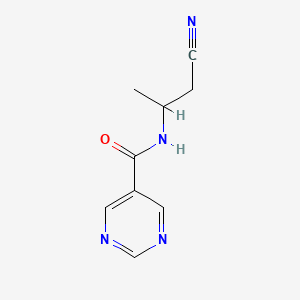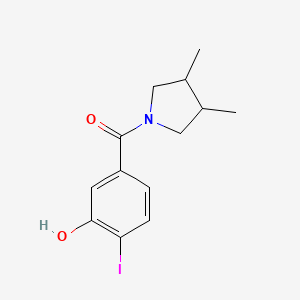![molecular formula C14H18BrNO3 B6631902 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as Boc-protected 3-hydroxymethyl-2-bromo-benzamide and has been synthesized for various applications in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities with high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are many future directions for the use of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in scientific research. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, this compound could be used as a starting material for the synthesis of new antibiotics to combat bacterial infections.
Conclusion:
In conclusion, 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a compound with unique pharmacological properties that has been widely used in scientific research. Its high yield and purity make it readily available for various applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide involves the condensation of 3-hydroxymethyl-2-bromo-benzamide with 4-(hydroxymethyl)oxan-4-ol in the presence of a base such as triethylamine. The resulting compound is then protected with a Boc group to give the final product. The synthesis method of this compound has been optimized for high yield and purity, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been widely used in medicinal chemistry research for its potential as a pharmacological agent. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used as a starting material for the synthesis of various analogs, which have shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-3-2-4-11(12(10)15)13(18)16-14(9-17)5-7-19-8-6-14/h2-4,17H,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLUBAUXGVECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2(CCOCC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)





![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)